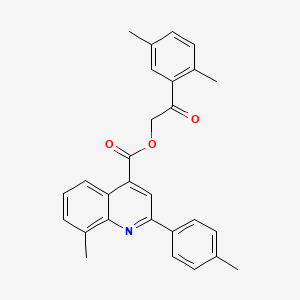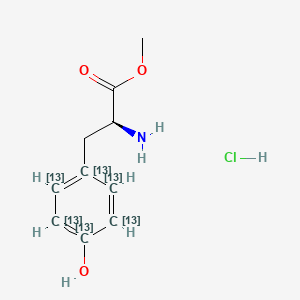
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is a compound of significant interest in various scientific fields This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isotopically labeled benzene ring, which is achieved through the incorporation of carbon-13 labeled precursors.
Formation of the Amino Acid Backbone: The amino acid backbone is synthesized through standard peptide synthesis techniques, involving the protection and deprotection of functional groups to ensure selective reactions.
Coupling Reaction: The isotopically labeled benzene ring is then coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity carbon-13 labeled precursors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the isotopic labeling is consistent.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-3,5-trien-1-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, allowing for detailed structural analysis.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The carbon-13 labeling provides a unique advantage in tracking the compound’s metabolic pathways using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Similar structure but without isotopic labeling.
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Ethyl ester variant.
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride: Methoxy group instead of hydroxy group.
Uniqueness
The unique aspect of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This isotopic labeling allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled analogs.
Properties
CAS No. |
857665-74-8 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
237.63 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1/i2+1,3+1,4+1,5+1,7+1,8+1; |
InChI Key |
VXYFARNRGZWHTJ-JDPPHJKMSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
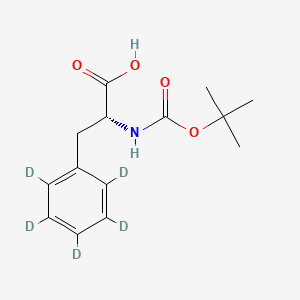
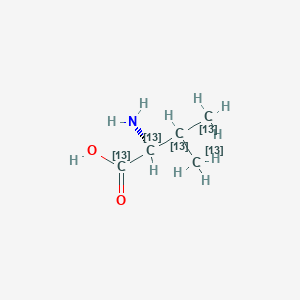
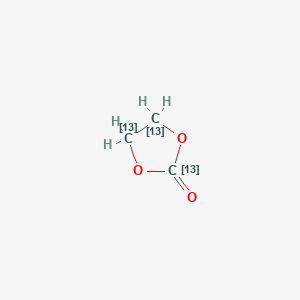
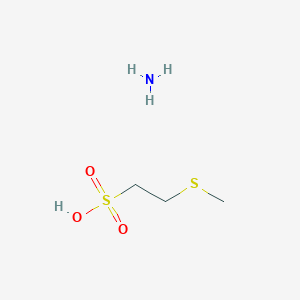

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
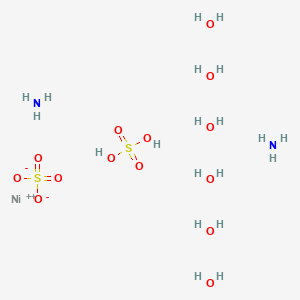
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
